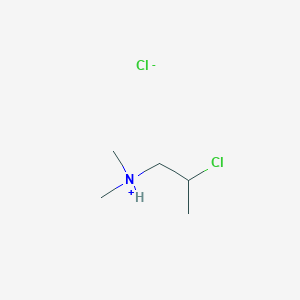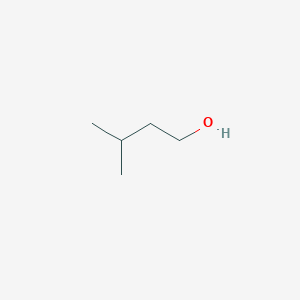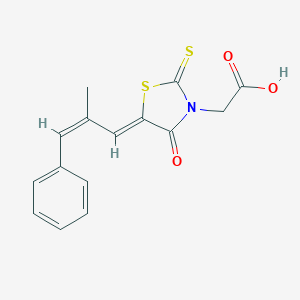
4-苄氧基丙苯酮
概述
描述
4-Benzyloxypropiophenone, with the chemical formula C16H16O2, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its benzyl and hydroxy functional groups, making it a valuable intermediate in various chemical reactions .
科学研究应用
4-Benzyloxypropiophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antitumor and pesticidal properties.
Medicine: It is used in the synthesis of drugs such as Ifenprodil and Buphenine, which have applications in treating neurological disorders and cardiovascular conditions.
安全和危害
作用机制
Target of Action
4-Benzyloxypropiophenone is a chemical compound with the molecular formula C16H16O2
Biochemical Pathways
It’s known that 4-Benzyloxypropiophenone is used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
Result of Action
It’s known that it’s used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxypropiophenone can be achieved through several methods. One notable method involves the reaction of benzyl chloride with 4-hydroxypropiophenone in the presence of sodium hydroxide. This reaction is facilitated by liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC) using tetra butyl ammonium bromide as the catalyst. This method is efficient and environmentally friendly, minimizing waste.
Industrial Production Methods: In industrial settings, the production of 4-Benzyloxypropiophenone follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysis ensures high selectivity and yield, making it a preferred method for large-scale production.
化学反应分析
Types of Reactions: 4-Benzyloxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
4-Hydroxypropiophenone: This compound is a precursor in the synthesis of 4-Benzyloxypropiophenone and shares similar functional groups.
Benzyl Chloride: Used in the synthesis process, it is structurally related and serves as a key reagent.
Phenyl Ethers: These compounds have similar structural features and are used in similar applications.
Uniqueness: 4-Benzyloxypropiophenone stands out due to its specific combination of benzyl and hydroxy functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and serve as an intermediate in the production of pharmaceuticals and other compounds highlights its importance in both research and industry .
属性
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4495-66-3 | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4495-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzyloxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxypropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What types of compounds have been synthesized using 4-benzyloxypropiophenone as a starting material?
A1: 4-Benzyloxypropiophenone serves as a key building block for synthesizing diverse molecules. Researchers have utilized it to produce:
- α-Bromo-4-benzyloxypropiophenone: This compound is obtained by α-bromination of 4-benzyloxypropiophenone using cupric bromide. []
- Bazedoxifene Acetate: A multi-step synthesis employs 4-benzyloxypropiophenone in a condensation reaction with 4-methoxyphenylhydrazine hydrochloride, ultimately leading to Bazedoxifene Acetate. []
- 2-Aryl-4-(2-hydroxyethyl)-2-morpholinol hydrochloride: Reacting 4-benzyloxypropiophenone with diethanolamine yields 2-aryl-4-(2-hydroxyethyl)-2-morpholinol, which can be further converted to its hydrochloride salt. []
- 2-Arylmorpholine Hydrochloride: A two-step synthesis involves reacting 4-benzyloxypropiophenone with diethanolamine followed by reduction with formic acid to produce 2-arylmorpholine. Subsequent reaction with hydrochloride yields the final product. []
- 5-Benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1H-indole: This compound, a precursor to Bazedoxifene, can be synthesized by reacting 4-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride. []
Q2: How is the structure of 4-benzyloxypropiophenone and its derivatives confirmed?
A2: Researchers frequently employ spectroscopic techniques to confirm the structure of 4-benzyloxypropiophenone and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in a molecule, confirming the compound's structure. Researchers often use ¹H-¹H COSY (Correlation Spectroscopy) to further analyze the connectivity between different hydrogen atoms. [, , , ]
- Mass Spectrometry (MS): MS determines a compound's molecular weight and fragmentation pattern, providing further evidence for its structure. [, , ]
Q3: What are the potential applications of the compounds synthesized using 4-benzyloxypropiophenone?
A3: The compounds derived from 4-benzyloxypropiophenone have potential applications in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester](/img/structure/B33011.png)
